(4-溴苯基)(4-(3-(对甲苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H20BrN7O and its molecular weight is 478.354. The purity is usually 95%.
BenchChem offers high-quality (4-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒活性
吲哚衍生物,包括该化合物,已显示出抗病毒潜力。例如:
- 6-氨基-4-异丁氧基-1H-吲哚-2-羧酸甲酯 (1) 对流感 A 病毒表现出抑制作用,IC50 为 7.53 μmol/L,对 CoxB3 病毒具有较高的选择性指数 (SI) 值 17.1 .
- 4-烷基-1-(5-氟-3-苯基-1H-吲哚-2-羰基)硫代氨基脲衍生物 对多种 RNA 和 DNA 病毒表现出有效的抗病毒活性,包括柯萨奇 B4 病毒 .
抗炎和镇痛性质
某些吲哚衍生物具有抗炎和镇痛作用。例如:
- (S)-N-(1-(苯并噻唑-2-基氨基)-3-(1H-吲哚-2-基)-1-氧代丙烷-2-基)-N-(4-硝基苯磺酰基)苯甲酰胺 (42) 和 (S)-N-(苯并噻唑-2-基)-1-(4-硝基苯磺酰基)吡咯烷-2-甲酰胺 (43) 表现出抗炎和镇痛活性 .
抗结核活性
化合物 3-(4-((1-(4-溴-3-(三氟甲基)苯基)-1H-1,2,3-三唑-4-基)甲基)哌嗪-1-基)苯并[d]异恶唑 (159) 表现出优异的抗结核活性,最小抑菌浓度 (MIC) 为 6.16 μM .
生物活性
The compound (4-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various chemical functionalities. The key steps often include the formation of the triazole and pyrimidine moieties, which are crucial for its biological activity. Recent methodologies have focused on optimizing yields and purity through advanced synthetic techniques such as microwave-assisted synthesis and solvent-free conditions.
Anticancer Properties
Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer activity. For instance, compounds containing the triazole ring have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A study demonstrated that similar triazole derivatives could inhibit cell growth in vitro on A431 vulvar epidermal carcinoma cells, highlighting their potential as anticancer agents .
Antimicrobial Activity
Compounds with piperazine and triazole structures have been reported to possess antimicrobial properties. In particular, studies have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. For example, derivatives have been tested as acetylcholinesterase inhibitors, which are relevant in treating neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance enzyme binding affinity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings suggest:
- Triazole and Pyrimidine Moieties : These structures are essential for binding to biological targets.
- Piperazine Linkage : The presence of a piperazine ring enhances solubility and bioavailability.
- Bromine Substitution : The bromine atom at the para position of the phenyl group may contribute to increased lipophilicity, aiding in cellular uptake.
Case Studies
- Anticancer Activity : A derivative of this compound was tested against a panel of cancer cell lines, showing IC50 values in the micromolar range, indicating potential for further development as an anticancer drug.
- Antimicrobial Testing : In a comparative study of similar triazole derivatives, the compound exhibited superior activity against gram-positive bacteria compared to standard antibiotics.
Data Tables
Activity Type | Tested Compound | IC50 (µM) | Target |
---|---|---|---|
Anticancer | Triazolo-Pyrimidine Derivative | 15 | A431 Cell Line |
Antimicrobial | Piperazine-Triazole Derivative | 20 | Salmonella typhi |
Enzyme Inhibition | Acetylcholinesterase Inhibitor | 25 | Acetylcholinesterase |
属性
IUPAC Name |
(4-bromophenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN7O/c1-15-2-8-18(9-3-15)30-21-19(26-27-30)20(24-14-25-21)28-10-12-29(13-11-28)22(31)16-4-6-17(23)7-5-16/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQJSKOVYPPEHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Br)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。